![molecular formula C14H16N2 B3424779 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-06-1](/img/structure/B3424779.png)
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
Overview
Description
“6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” is a complex organic compound. It is related to the family of biphenyl compounds . Biphenyl compounds are notable as starting materials for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, two new axially chiral reagents derived from 6,6’-dimethyl-2,2’-biphenyldiamine were synthesized . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl from 6-bromopicoline has also been reported .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated. For example, the crystalline structure of 6,6’-dimethyl-2,2’-bipyridyl has been studied . The structure of these compounds often involves complex aromatic rings and substituents .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the reaction of AlMe3 with various amounts of the proligands L1−4H2 (6,6’-[(6,6’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(nitrylomethilidyne)]-bis(2-R1-4-R2-phenol) resulted in the formation of corresponding mono- and dinuclear aluminum methyl complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .
Scientific Research Applications
Analytical Methods for Chiral Amino Acids
This compound has been used in the development of analytical methods for D,L-amino acids. A method was constructed for simultaneous analysis of D,L-amino acids in food by combining pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), UHPLC separation, and UV and circular dichroism (CD) detection .
LC/MS Method for D-alanine, D-serine, and D-aspartic Acid
A pre-column derivatization LC/MS method (direct method) for D-alanine, D-serine, and D-aspartic acid and L-isomers in biological samples was developed using this compound .
Highly Sensitive Analysis of 20 D,L-amino Acids
A pre-column derivatization LC/MS method (indirect method) for highly sensitive and selective analysis of 20 D,L-amino acids using a chiral derivatization reagent was developed .
Synthesis and Characterization of Aluminum Alkyl and Alkoxide Complexes
This compound has been used in the synthesis and characterization of aluminum alkyl and alkoxide complexes bearing racemic 6,6’-dimethylbiphenyl-bridged salen-type ligands .
Catalysis in the Ring-Opening Polymerization (ROP) of rac-lactide
The compound has been used in the catalysis of the ring-opening polymerization (ROP) of rac-lactide .
Hydrogenation of α- and β-functionalized Ketones
This compound has been used as a ligand in the hydrogenation of α- and β-functionalized ketones .
Hydrogenation of Heteroarenes
It has also been used in the hydrogenation of heteroarenes .
C–C Coupling Reactions
Mechanism of Action
Target of Action
It has been reported that similar compounds have been used in the synthesis and characterization of aluminum alkyl and alkoxide complexes .
Mode of Action
It has been used in the synthesis of aluminum alkyl and alkoxide complexes, which have been employed in the ring-opening polymerization (rop) of rac-lactide . This suggests that the compound may interact with its targets to facilitate chemical reactions or catalyze specific processes.
Biochemical Pathways
Its use in the ring-opening polymerization (rop) of rac-lactide suggests that it may play a role in polymer synthesis pathways .
Result of Action
Its use in the synthesis of aluminum alkyl and alkoxide complexes suggests that it may contribute to the formation of these complexes and influence their properties .
Safety and Hazards
Future Directions
The future directions of research on related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the development of new axially chiral reagents derived from 6,6’-dimethyl-2,2’-biphenyldiamine could be a promising area of research .
properties
IUPAC Name |
2-(2-amino-6-methylphenyl)-3-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUKQCKNKUMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903238 | |
Record name | NoName_3867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | |
CAS RN |
3685-05-0, 3685-06-1 | |
Record name | (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.